molecular formula C14H22ClN3O B4163344 2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride

2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride

Cat. No. B4163344
M. Wt: 283.80 g/mol
InChI Key: BIVYIOVOXXIWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride, also known as DPBA, is a chemical compound that has been extensively studied for its potential use in scientific research. DPBA is a fluorescent dye that has been used to label proteins, DNA, and other biological molecules.

Mechanism of Action

2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride works by binding to specific biological molecules and emitting a fluorescent signal when excited by light. The fluorescence of 2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride is dependent on the local environment of the molecule it is bound to, allowing researchers to study the structure and function of biological molecules in real-time.
Biochemical and Physiological Effects:
2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride has been shown to have minimal biochemical and physiological effects on cells and organisms. 2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride is non-toxic and does not interfere with normal cellular processes. 2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride has been used in live-cell imaging studies, allowing researchers to study the dynamics of biological molecules in real-time without disrupting normal cellular processes.

Advantages and Limitations for Lab Experiments

2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride has several advantages for lab experiments, including its high sensitivity and specificity for labeling biological molecules. 2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride is also relatively easy to synthesize and can be used in a variety of experimental settings. However, 2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride has some limitations, including its relatively short fluorescence lifetime and limited photostability. These limitations can make it difficult to use 2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride in certain experimental settings.

Future Directions

There are several future directions for the use of 2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride in scientific research. One potential application is in the study of protein-protein interactions, where 2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride could be used to label specific proteins and study their interactions in real-time. 2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride could also be used in the study of DNA-protein interactions, allowing researchers to study the structure and function of DNA in real-time. Additionally, 2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride could be used in the development of new imaging techniques for studying biological molecules.

Scientific Research Applications

2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride has been used extensively in scientific research as a fluorescent dye for labeling proteins, DNA, and other biological molecules. 2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride has been used to study the localization and dynamics of proteins in cells, as well as the interactions between proteins and other biological molecules. 2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride has also been used to study the structure and function of DNA, as well as the interactions between DNA and other molecules.

properties

IUPAC Name

2-[3-[2-(dimethylamino)ethylamino]propoxy]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.ClH/c1-17(2)10-9-16-8-5-11-18-14-7-4-3-6-13(14)12-15;/h3-4,6-7,16H,5,8-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVYIOVOXXIWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCCCOC1=CC=CC=C1C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.